molecular formula C16H12N2O2 B2665093 (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 910218-54-1

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2665093
CAS No.: 910218-54-1
M. Wt: 264.284
InChI Key: KXQXSADVPNMWEB-VLGSPTGOSA-N
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Description

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 2-aminochromene with benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques like continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a subject of interest for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in polymer science and nanotechnology are also being explored.

Mechanism of Action

The mechanism of action of (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(phenylimino)-1,3-thiazolidine-4-one: Another compound with a similar imine group but different core structure.

    (2Z)-2-(phenylimino)propanoic acid: Shares the imine group but has a different functional group and backbone.

Uniqueness

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-15(19)13-10-11-6-4-5-9-14(11)20-16(13)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQXSADVPNMWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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